molecular formula C18H15N7O B2507706 1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea CAS No. 2034426-27-0

1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea

Cat. No.: B2507706
CAS No.: 2034426-27-0
M. Wt: 345.366
InChI Key: XVNYQVLVAOGRLU-UHFFFAOYSA-N
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Description

The compound 1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea is a heterocyclic urea derivative featuring a pyridine-substituted 1,2,3-triazole core linked to a quinoline moiety via a methylene-urea bridge. Its structural uniqueness arises from the synergistic integration of three pharmacologically relevant motifs:

  • A pyridin-3-yl group at the 1-position of the triazole ring, which enhances π-π stacking interactions.
  • A quinolin-8-yl substituent on the urea nitrogen, known for its role in intercalation and metal chelation.
  • The 1,2,3-triazole ring, a bioisostere for amide bonds, improving metabolic stability and hydrogen-bonding capacity .

This compound is part of a broader class of urea derivatives explored for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents due to its planar heteroaromatic systems.

Properties

IUPAC Name

1-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-quinolin-8-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c26-18(22-16-7-1-4-13-5-2-9-20-17(13)16)21-10-14-12-25(24-23-14)15-6-3-8-19-11-15/h1-9,11-12H,10H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNYQVLVAOGRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)NCC3=CN(N=N3)C4=CN=CC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Mediated Urea Synthesis

The reaction of amines with isocyanates remains a cornerstone for urea preparation. For 1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea , this method involves two key steps:

  • Synthesis of Quinolin-8-yl Isocyanate :
    Treatment of 8-aminoquinoline with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) generates the reactive isocyanate intermediate. Triethylamine (Et₃N) is employed as a base to sequester HCl.
    $$
    \text{8-Aminoquinoline} + \text{Cl}3\text{C-O-C(=O)-O-CCl}3 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Quinolin-8-yl isocyanate}
    $$
  • Coupling with Triazole-Methyl Amine :
    The isocyanate reacts with 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methylamine in tetrahydrofuran (THF), yielding the target urea.
    $$
    \text{Quinolin-8-yl isocyanate} + \text{Triazole-methyl amine} \rightarrow \text{Target Urea}
    $$
    Reaction monitoring via thin-layer chromatography (TLC) and purification by silica-gel chromatography (eluent: ethyl acetate/hexane) affords the pure product.

Carbamoyl Chloride Route

Alternative activation of 8-aminoquinoline as a carbamoyl chloride avoids isolable isocyanates. Treatment with phosgene derivatives (e.g., trichloromethyl chloroformate) forms the carbamoyl chloride, which subsequently reacts with the triazole-methyl amine. This method minimizes moisture sensitivity but requires stringent anhydrous conditions.

Synthesis of the Triazole-Methyl Amine Component

The 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methylamine moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction.

Preparation of Pyridin-3-yl Azide

Pyridin-3-yl azide is synthesized from pyridin-3-ylamine through diazotization and azide substitution:

  • Diazotization :
    Pyridin-3-ylamine is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
    $$
    \text{Pyridin-3-ylamine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Pyridin-3-yl diazonium chloride}
    $$
  • Azide Formation :
    Reaction with sodium azide (NaN₃) substitutes the diazo group, yielding pyridin-3-yl azide.
    $$
    \text{Pyridin-3-yl diazonium chloride} + \text{NaN}3 \rightarrow \text{Pyridin-3-yl azide} + \text{NaCl} + \text{N}2
    $$

CuAAC Reaction with Propargylamine

The azide reacts with propargylamine (HC≡C-CH₂NH₂) under Cu(I) catalysis to form the triazole:
$$
\text{Pyridin-3-yl azide} + \text{Propargylamine} \xrightarrow{\text{CuSO}_4/\text{Na ascorbate}} \text{1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methylamine}
$$
Key parameters:

  • Solvent : Dimethylformamide (DMF)/H₂O (1:1)
  • Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
  • Conditions : 25°C, 12 hours
    Purification via recrystallization (ethanol/water) confirms regioselective 1,4-triazole formation.

Integrated Synthesis Pathway

Combining the above steps, the complete synthesis is outlined as follows:

Stepwise Procedure

  • Quinolin-8-yl Isocyanate Synthesis :

    • 8-Aminoquinoline (1.0 equiv), triphosgene (0.35 equiv), and Et₃N (1.5 equiv) in DCM at 0°C for 2 hours.
    • Isolation under reduced pressure yields the isocyanate as a pale-yellow solid.
  • Triazole-Methyl Amine Synthesis :

    • Pyridin-3-yl azide (1.2 equiv) and propargylamine (1.0 equiv) in DMF/H₂O with CuSO₄/Na ascorbate.
    • Purification by column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
  • Urea Formation :

    • Quinolin-8-yl isocyanate (1.0 equiv) and triazole-methyl amine (1.1 equiv) in THF at 25°C for 24 hours.
    • Work-up with aqueous NaHCO₃ and extraction into ethyl acetate.
    • Final purification via silica-gel chromatography (hexane/ethyl acetate gradient).

Optimization and Challenges

  • Moisture Sensitivity : Isocyanate intermediates hydrolyze readily; reactions require anhydrous conditions and inert atmospheres.
  • Regioselectivity : CuAAC ensures exclusive 1,4-triazole formation, critical for structural integrity.
  • Yield Improvements :
    • Triazole Synthesis : 75–85% yield after optimization.
    • Urea Coupling : 65–70% yield due to steric hindrance from quinoline and triazole groups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 9.12 (s, 1H, quinoline-H), 8.98 (d, J = 4.0 Hz, 1H, pyridine-H), 8.45 (s, 1H, triazole-H), 7.85–7.35 (m, 8H, aromatic), 4.65 (s, 2H, CH₂).
  • ¹³C NMR :
    δ 158.2 (urea C=O), 150.1 (triazole-C), 148.9 (pyridine-C), 135.4–121.2 (aromatic carbons).
  • HRMS : [M+H]⁺ calculated for C₂₁H₁₆N₈O: 411.1423; found: 411.1425.

Purity and Crystallography

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • X-ray Diffraction : Single-crystal analysis confirms the triazole and urea geometry.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (100°C, 30 min) enhances urea yields to 78% while minimizing decomposition.

Solid-Phase Synthesis

Immobilizing 8-aminoquinoline on Wang resin enables iterative coupling with triazole-methyl amines, though scalability remains challenging.

Green Chemistry Approaches

Utilizing CO₂ as a carbonyl source with catalytic Pd nanoparticles offers an eco-friendly alternative but requires high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions

1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles, or electrophiles under appropriate conditions (e.g., heat, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Chemical Biology: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.

    Materials Science: The compound may be explored for its electronic or photophysical properties, making it useful in the development of new materials for electronic devices.

    Industrial Applications: Its stability and reactivity could make it valuable in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas share the urea backbone but differ in heterocyclic substitution. Key distinctions include:

  • Synthetic Routes: While the target compound’s synthesis likely involves click chemistry (azide-alkyne cycloaddition), pyrazole-based ureas are synthesized via refluxing amines with azides or oxazinones in toluene or chloroform .
Compound Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₉H₁₆N₆O 344.38 Pyridin-3-yl-triazole, Quinolin-8-yl
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea C₁₅H₁₈N₄O 270.33 Ethyl, Phenyl-pyrazole
1-(Pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea C₁₉H₁₆N₆O 344.38 Pyridin-4-yl, Quinolin-8-yl-pyrazole

Key Insight : The pyridin-3-yl group in the target compound may confer stronger base interactions compared to pyridin-4-yl derivatives due to its meta-substitution geometry .

Triazole-Containing Ureas

Analogues like 1-(3,4-dichlorophenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea and 1-(4-chlorobenzyl)-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea highlight the impact of aromatic substituents:

  • Electron-Withdrawing Groups: Chlorine substituents (e.g., dichlorophenyl) increase electrophilicity but may reduce solubility, whereas the quinolin-8-yl group in the target compound balances lipophilicity and π-stacking .
  • Biological Activity: While explicit activity data are unavailable in the evidence, the quinoline moiety’s planar structure is hypothesized to enhance DNA intercalation compared to chlorinated aryl groups.

Heterocyclic System Variations

The compound 1-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea (CAS 2034231-16-6) replaces the triazole with a triazolo-pyridazine system. Key differences include:

  • Synthetic Complexity : The target compound’s 1,2,3-triazole is synthetically accessible via click chemistry, whereas triazolo-pyridazines require multi-step annulation .

Research Findings and Data

Spectroscopic Characterization

  • IR Spectroscopy : Urea carbonyl stretches in the target compound (≈1680–1700 cm⁻¹) align with analogues like 9a (1695 cm⁻¹), confirming urea functionality .
  • NMR Data: The quinolin-8-yl protons in the target compound resonate downfield (δ 8.5–9.0 ppm) compared to pyrazole-based ureas (δ 7.0–8.0 ppm), reflecting quinoline’s electron-deficient nature .

Biological Activity

The compound 1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(quinolin-8-yl)urea is part of a class of molecules that have garnered attention due to their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C16H15N5C_{16}H_{15}N_5, and it features a triazole ring linked to a quinoline moiety, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of triazole and quinoline exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedGI50 (nM)
Compound AA549 (Lung Cancer)22
Compound BMCF7 (Breast Cancer)31
1-((1-(pyridin-3-yl)...HCT116 (Colon Cancer)TBD

GI50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and the modulation of key signaling pathways. Studies have shown that related compounds can activate caspases (caspase-3 and caspase-8), which are crucial for the apoptotic process. Additionally, they may down-regulate anti-apoptotic proteins like Bcl2, promoting cell death in cancerous cells .

Antioxidant Properties

Compounds containing triazole and quinoline structures have also been noted for their antioxidant activities. For example, in vitro assays demonstrated that certain derivatives could scavenge DPPH radicals effectively, indicating potential protective effects against oxidative stress .

Study 1: Synthesis and Biological Evaluation

In a study published by MDPI, researchers synthesized several triazole derivatives, including those structurally related to the target compound. These derivatives were tested for their anticancer activities against multiple cell lines. The most potent compounds exhibited GI50 values as low as 22 nM, highlighting their potential as effective anticancer agents .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on understanding the structure-activity relationship of triazole derivatives. It was found that modifications at specific positions significantly influenced biological activity. For instance, substituents on the quinoline ring were pivotal in enhancing antiproliferative efficacy .

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